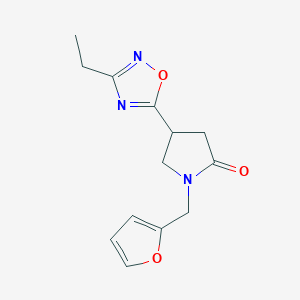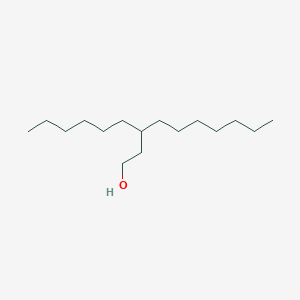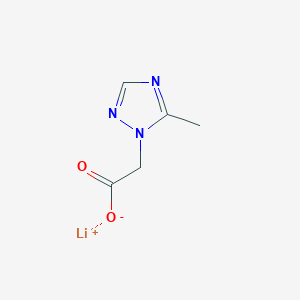
Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate” is a compound that includes a lithium ion and a 2-(5-methyl-1,2,4-triazol-1-yl)acetate ion . It’s part of a class of compounds known as 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
“Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate” is a powder with a molecular weight of 147.06 . It is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
Triazoles, particularly the 1,2,4-triazole derivatives, are central to the development of new pharmaceuticals. They exhibit a wide range of biological activities and are used in drugs with antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties . EN300-7536177 could potentially be used in the synthesis of new medicinal compounds, leveraging its triazole core for therapeutic applications.
Organic Synthesis
The triazole ring is a versatile scaffold in organic synthesis. It can act as a stable intermediate in the construction of more complex molecules. The chemical stability and reactivity of EN300-7536177 make it suitable for use in various synthetic pathways to create novel organic compounds .
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used to create complex structures through non-covalent interactions. EN300-7536177 could be utilized to design molecules that form specific geometries and functions based on hydrogen bonding and other molecular interactions .
Polymer Chemistry
Triazoles have applications in polymer chemistry, where they can be incorporated into polymers to enhance stability and introduce specific functionalities. EN300-7536177 might be used to synthesize polymers with improved material properties .
Bioconjugation and Chemical Biology
The triazole ring can be used in bioconjugation to attach various biomolecules together, such as proteins or nucleic acids. EN300-7536177 could serve as a linker in the development of targeted drug delivery systems or diagnostic tools .
Fluorescent Imaging
Triazoles are known for their fluorescent properties, which can be exploited in imaging techniques. EN300-7536177 could be part of the synthesis of fluorescent probes for biological imaging, aiding in the visualization of cellular processes .
Materials Science
The robustness of the triazole ring makes it suitable for applications in materials science. EN300-7536177 could be used to create new materials with specific electronic, optical, or mechanical properties .
Antiproliferative Agents
Research has shown that certain triazole compounds have antiproliferative effects against cancer cells. EN300-7536177 could be investigated for its potential use as an antiproliferative agent in cancer treatment .
Safety and Hazards
The safety information for “Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various biological activities . For instance, some triazole derivatives have shown antimicrobial, antioxidant, and antiviral potential .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Some triazole derivatives have shown cytotoxic activities against tumor cell lines .
Propiedades
IUPAC Name |
lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-4-6-3-7-8(4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXSJULHGBZQMY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC=NN1CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)
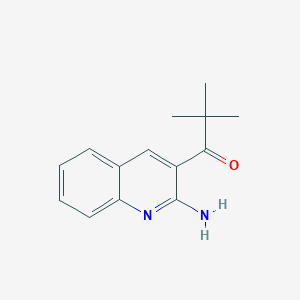

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)

![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)
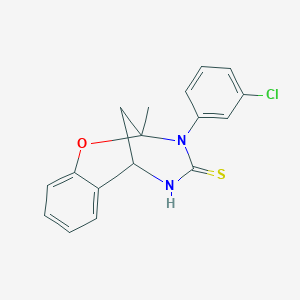
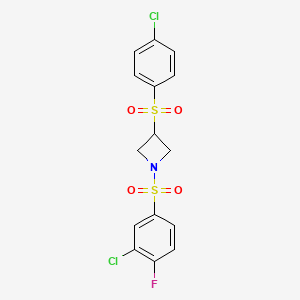
![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)
![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)
